5-(3-Acetylaminophenyl)-2-fluorophenol
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Overview
Description
5-(3-Acetylaminophenyl)-2-fluorophenol is an organic compound that features both acetylamino and fluorophenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetylaminophenyl)-2-fluorophenol typically involves the following steps:
Nitration: The starting material, 2-fluorophenol, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.
Coupling Reaction: The acetylamino derivative is then coupled with 3-bromophenol under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetylaminophenyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(3-Acetylaminophenyl)-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Acetylaminophenyl)-2-fluorophenol involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorophenol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Aminophenyl)-2-fluorophenol: Lacks the acetyl group, which may affect its binding affinity and biological activity.
5-(3-Acetylaminophenyl)-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and interactions.
5-(3-Acetylaminophenyl)-2-methylphenol:
Uniqueness
5-(3-Acetylaminophenyl)-2-fluorophenol is unique due to the presence of both acetylamino and fluorophenol groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[3-(4-fluoro-3-hydroxyphenyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-13(15)14(18)8-11/h2-8,18H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWOQUAPEIJANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684354 |
Source
|
Record name | N-(4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-34-6 |
Source
|
Record name | N-(4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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